molecular formula C20H21N3O4 B11180971 Isopropyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Isopropyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11180971
M. Wt: 367.4 g/mol
InChI Key: OCIJAZMGJYXZLH-UHFFFAOYSA-N
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Description

PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenylethyl group, and a propan-2-yl ester. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a phenylethylamine under acidic conditions, followed by esterification with propan-2-ol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic pathways .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

propan-2-yl 7-methyl-2,4-dioxo-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H21N3O4/c1-12(2)27-19(25)15-11-16-17(21-13(15)3)23(20(26)22-18(16)24)10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,22,24,26)

InChI Key

OCIJAZMGJYXZLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CCC3=CC=CC=C3)C(=O)OC(C)C

Origin of Product

United States

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